molecular formula C15H11FO2 B11870289 3-(2-Fluorophenyl)-3,4-dihydroisocoumarin CAS No. 95217-42-8

3-(2-Fluorophenyl)-3,4-dihydroisocoumarin

Katalognummer: B11870289
CAS-Nummer: 95217-42-8
Molekulargewicht: 242.24 g/mol
InChI-Schlüssel: ZNQORQAUYBSNTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Fluorophenyl)isochroman-1-one is a chemical compound belonging to the class of isochromanones. Isochromanones are heterocyclic compounds that consist of a benzene ring fused to a dihydropyran ring. The presence of a fluorine atom on the phenyl ring at the 2-position adds unique properties to this compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)isochroman-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-(2-fluorophenyl)benzaldehyde with an appropriate nucleophile under acidic or basic conditions. The reaction can be catalyzed by various agents, including Lewis acids or bases, to facilitate the formation of the isochromanone ring.

Industrial Production Methods

Industrial production of 3-(2-Fluorophenyl)isochroman-1-one may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired product on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Fluorophenyl)isochroman-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-(2-Fluorophenyl)isochroman-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(2-Fluorophenyl)isochroman-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isochroman-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.

    2-Phenylisochroman-1-one: Similar structure but without the fluorine substitution.

    3-(4-Fluorophenyl)isochroman-1-one: Fluorine atom is positioned differently, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the fluorine atom at the 2-position on the phenyl ring of 3-(2-Fluorophenyl)isochroman-1-one imparts unique electronic and steric properties, making it distinct from other isochromanone derivatives. This uniqueness can influence its reactivity, stability, and interaction with biological targets.

Eigenschaften

CAS-Nummer

95217-42-8

Molekularformel

C15H11FO2

Molekulargewicht

242.24 g/mol

IUPAC-Name

3-(2-fluorophenyl)-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C15H11FO2/c16-13-8-4-3-7-12(13)14-9-10-5-1-2-6-11(10)15(17)18-14/h1-8,14H,9H2

InChI-Schlüssel

ZNQORQAUYBSNTM-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC(=O)C2=CC=CC=C21)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.